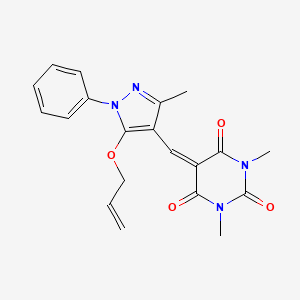

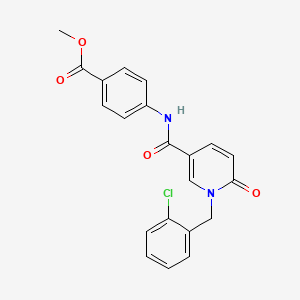

![molecular formula C21H19N3O3S B2505659 N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893979-63-0](/img/structure/B2505659.png)

N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives has been explored through various reactions involving different starting materials and conditions. In one study, the reaction of 4-amino-3,6-dichloropyridazine with caustic alkali in methanol led to the formation of several compounds, including 4-amino-6-methoxy-3(2H) pyridazinone. Additionally, the condensation of 4-amino-3,6-dimethoxypyridazine with acetylsulfanilchloride in pyridine produced a main product, N1-(3,6-dimethoxy-4-pyridazinyl)-N4-acetylsulfanilamide, along with two demethylated compounds and their deacetylated analogs. The demethylation reactions of these compounds were further examined .

Another study focused on the synthesis of N1-(2-methyl-3-oxo-2,3-dihydro-4(or 5)-pyridazinyl) sulfanilamides starting from chloromaleic anhydride. This research also produced derivatives with the sulfanilamide group at the 4-position of the pyridazine nucleus, which exhibited significant in vitro activities .

Molecular Structure Analysis

The molecular structures of the synthesized pyridazine derivatives were elucidated using various analytical techniques. The main product from the first study, N1-(3,6-dimethoxy-4-pyridazinyl)-N4-acetylsulfanilamide, and its demethylated and deacetylated derivatives were confirmed through thin-layer chromatography and other structural analysis methods . The second study did not provide explicit details on the structural analysis of the synthesized compounds, but it is implied that the sulfanilamide group's position on the pyridazine nucleus plays a crucial role in the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these pyridazine derivatives include condensation reactions, demethylation, and deacetylation processes. The first study detailed the reaction sequence leading to the formation of various intermediates and final products, highlighting the complexity of these synthetic pathways . The second study mentioned the preparation of sulfanilamide derivatives with different substitutions, indicating a variety of chemical reactions to achieve the desired modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the presence of different functional groups such as acetyl, methoxy, and sulfanilamide suggests that these compounds would exhibit a range of properties relevant to their potential biological activities. The in vitro activities mentioned in the second study imply that the physical and chemical properties of these molecules contribute to their biological efficacy .

Applications De Recherche Scientifique

Antinociceptive Activity : Some derivatives of this compound have been found to exhibit significant antinociceptive activity, potentially more potent than aspirin in certain cases. This suggests a potential application in pain management and analgesic development (Doğruer et al., 2000).

Inhibition and Antioxidant Potential : Certain novel derivatives, including those with pyrazole and oxadiazole rings, have shown potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This points towards applications in cancer treatment and anti-inflammatory drug development (Faheem, 2018).

Chemical Reactivity and Biological Evaluation : Studies on the chemical behavior of certain derivatives and their potential as building blocks for nitrogen heterocyclic compounds also point towards their utility in chemical synthesis and drug development. The biological activity of these compounds has been investigated, opening avenues in pharmacology and medicinal chemistry (Farouk et al., 2021).

Insecticidal Activity : Some pyridine derivatives have shown significant insecticidal activity, suggesting potential applications in agriculture and pest control (Bakhite et al., 2014).

Anticancer Evaluation : Research into novel series of 1,3-oxazoles derivatives indicates potential applications in anticancer treatments, with some compounds showing high activity against specific cancer cell lines (Zyabrev et al., 2022).

Pharmacological Evaluation of Derivatives : Some derivatives have been evaluated for their pharmacological potential, including inhibition of specific enzymes like glutaminase, indicating potential applications in the treatment of diseases like cancer (Shukla et al., 2012).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-28-21-12-11-18(23-24-21)17-5-3-4-6-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKFABBUFKNDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

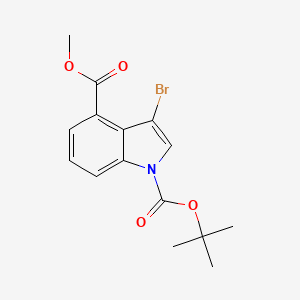

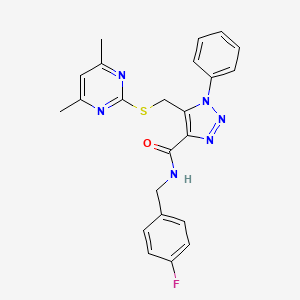

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

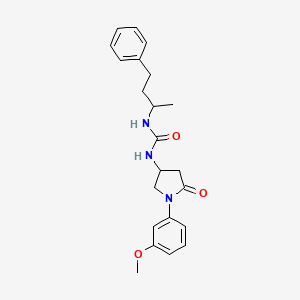

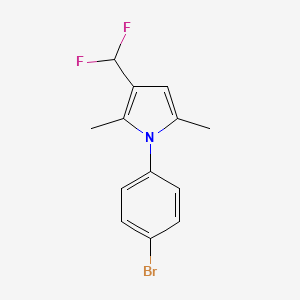

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

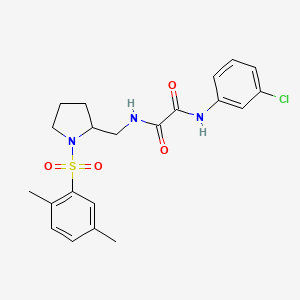

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

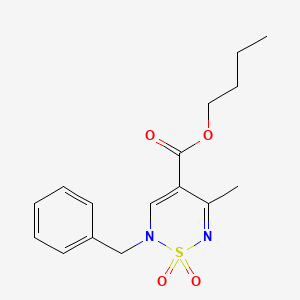

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)